

3-Bromobenzenesulfonyl chloride solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromobenzenesulfonyl chloride

Cat. No.: B1265596

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Bromobenzenesulfonyl Chloride** in Organic Solvents

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of **3-bromobenzenesulfonyl chloride** (3-BrBSC), a critical reagent in pharmaceutical and materials science research. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data points to explain the underlying chemical principles governing its solubility and reactivity. Understanding these properties is paramount for optimizing reaction conditions, ensuring process safety, and achieving desired synthetic outcomes.

Executive Summary: A Reagent of Duality

3-Bromobenzenesulfonyl chloride is a versatile aryl sulfonyl chloride derivative used extensively in organic synthesis.^[1] Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which allows for the introduction of the 3-bromobenzenesulfonyl group into a wide array of molecules.^[2] This functionalization is a key step in the synthesis of various bioactive compounds, including potent inhibitors of the human immunodeficiency virus (HIV) protease.^{[3][4]}

However, the very reactivity that makes 3-BrBSC a valuable synthetic tool also dictates its solubility profile and imposes strict handling requirements. It exhibits excellent solubility in a

range of aprotic organic solvents but is highly reactive towards protic solvents like water and alcohols.^[2] This guide elucidates this duality, providing both the theoretical framework and practical methodologies to safely and effectively utilize this compound.

Physicochemical Profile of 3-Bromobenzenesulfonyl Chloride

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key properties of 3-BrBSC are summarized below, sourced from authoritative chemical suppliers and databases.

Property	Value	Source(s)
Chemical Formula	C ₆ H ₄ BrClO ₂ S	[5][6]
Molecular Weight	255.52 g/mol	[2][6][7]
Appearance	Clear, colorless to light yellow liquid	[2][8][9]
Melting Point	30 - 33 °C (86 - 91.4 °F)	[5][7][10]
Boiling Point	90-91 °C @ 0.5 mmHg	[3][7][10]
Density	1.773 g/mL at 25 °C	[2][3][7]
Refractive Index	n _{20/D} 1.593	[2][7][10]
Primary Hazards	Corrosive (Causes severe skin burns and eye damage), Moisture Sensitive	[4][6][11][12]

Note: With a melting point near ambient temperature, this compound may exist as either a liquid or a low-melting solid.

The Science of Solubility: Why Solvents Matter for Sulfonyl Chlorides

The solubility of 3-BrBSC is not merely a physical process but is intrinsically linked to its chemical reactivity. The guiding principle is "like dissolves like," but for sulfonyl chlorides, the classification of solvents into aprotic and protic categories is of paramount importance.

Favorable Interactions in Aprotic Solvents

Aprotic solvents lack acidic protons and therefore do not act as hydrogen bond donors.[\[13\]](#) This class of solvents dissolves 3-BrBSC through weaker intermolecular forces, such as dipole-dipole interactions, without chemically altering the reagent. The sulfonyl chloride group remains intact, making these solvents ideal media for reactions.

- Chlorinated Solvents (e.g., Dichloromethane): These solvents are polar enough to dissolve the moderately polar 3-BrBSC molecule while being chemically inert towards the sulfonyl chloride group.
- Ethers (e.g., Diethyl Ether, Tetrahydrofuran, 1,4-Dioxane): The ether oxygen can act as a hydrogen bond acceptor, but the absence of donor protons prevents reaction, allowing for effective dissolution.[\[2\]](#)
- Ketones (e.g., Acetone): Similar to ethers, the polar carbonyl group facilitates dissolution without causing decomposition.[\[2\]](#)

Decomposition in Protic Solvents: A Cautionary Tale

Protic solvents (e.g., water, methanol, ethanol) possess acidic protons (O-H or N-H bonds) and are potent nucleophiles. For 3-BrBSC, exposure to these solvents does not result in a stable solution but rather initiates a rapid decomposition reaction.[\[2\]\[11\]](#)

- Hydrolysis: In the presence of water, the sulfonyl chloride is rapidly hydrolyzed to the corresponding 3-bromobenzenesulfonic acid. This reaction is often vigorous and releases hydrochloric acid gas.[\[2\]\[11\]](#) Interestingly, the low aqueous solubility of aryl sulfonyl chlorides can be exploited during their synthesis; the product precipitates from the aqueous reaction mixture, protecting it from extensive hydrolysis.[\[14\]\[15\]](#)
- Alcoholysis: With alcohols, 3-BrBSC undergoes alcoholysis to form sulfonate esters.

This inherent reactivity is why safety data sheets emphasize that the compound is "moisture sensitive" and must be handled under anhydrous conditions.[\[9\]](#)[\[10\]](#)[\[12\]](#)

Qualitative Solubility Profile

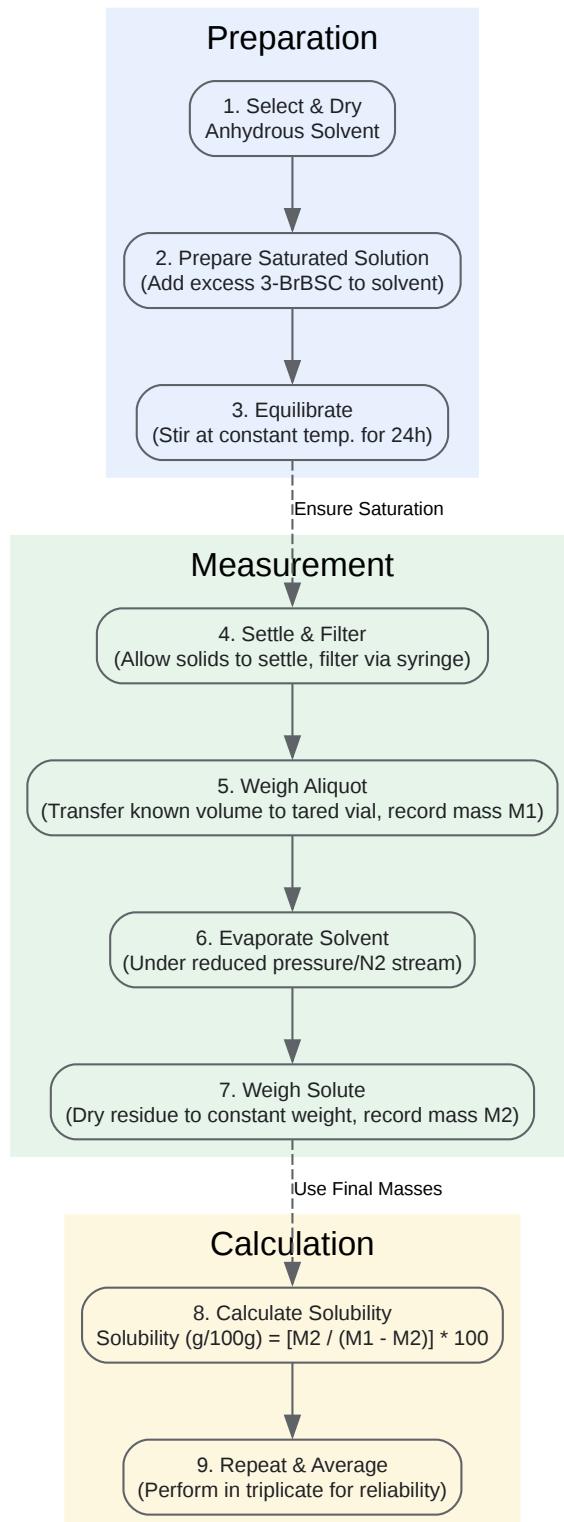
While precise quantitative data is not widely published, a comprehensive qualitative profile has been established from technical data sheets and chemical literature.

Solvent Class	Solvent	Solubility	Reactivity	Source(s)
Aprotic Polar	Dichloromethane	Excellent	Inert	[2]
Acetone	Excellent	Inert	[2]	
Tetrahydrofuran (THF)	Soluble	Inert	[2]	
1,4-Dioxane	Soluble	Inert	[2]	
Chloroform	Slightly Soluble	Inert	[10]	
Ethyl Acetate	Slightly Soluble	Inert	[10]	
Aprotic Nonpolar	Petroleum Ether	Soluble	Inert	[2]
Ethers	Diethyl Ether	Excellent	Inert	[2]
Protic	Water	Insoluble	Decomposes (Hydrolysis)	[2] [11]
Alcohols (e.g., Methanol)	N/A	Decomposes (Alcoholysis)	[2]	

Experimental Protocol: Gravimetric Determination of Solubility

To empower researchers to generate quantitative data, this section provides a robust, self-validating protocol for determining the solubility of 3-BrBSC in a given anhydrous organic solvent. The methodology is designed with safety and accuracy as primary considerations.

Core Principle


A saturated solution of 3-BrBSC is prepared at a constant temperature. A known mass of this saturated solution is then taken, the solvent is evaporated under controlled conditions, and the mass of the remaining 3-BrBSC solute is measured.

Safety Precautions

- Personal Protective Equipment (PPE): All work must be conducted in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[4][11]
- Moisture Sensitivity: Use oven-dried glassware and anhydrous grade solvents. Perform manipulations under an inert atmosphere (e.g., nitrogen or argon) where possible.[12]
- Corrosivity: 3-BrBSC is corrosive and causes severe burns.[6] Avoid all direct contact. Have an emergency eyewash and shower readily accessible.

Experimental Workflow Diagram

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Gravimetric method for determining solubility.

Step-by-Step Methodology

- Preparation: In an oven-dried flask under an inert atmosphere, add approximately 20 mL of the selected anhydrous organic solvent.
- Saturation: Add 3-BrBSC dropwise (if liquid) or in small portions (if solid) while stirring until a persistent excess of undissolved solute is observed.
- Equilibration: Seal the flask and stir the suspension vigorously in a temperature-controlled water bath for at least 24 hours to ensure the solution reaches equilibrium saturation.
- Sampling: Stop stirring and allow the excess solid to settle completely. Using a dry glass syringe fitted with a PTFE syringe filter (0.45 μ m), carefully draw up a clear aliquot of the supernatant. This step is critical to avoid transferring any undissolved solid.
- Weighing the Aliquot: Transfer the clear solution to a pre-weighed (tared), dry vial. Seal the vial immediately and record the total mass (vial + solution). The mass of the aliquot (M_{aliquot}) is this value minus the vial's tare mass.
- Solvent Removal: Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or by using a rotary evaporator at low temperature.
- Weighing the Solute: Place the vial in a vacuum oven at a mild temperature (e.g., 35-40°C) until a constant mass is achieved. This ensures all solvent has been removed. Record the final mass (vial + solute). The mass of the solute (M_{solute}) is this value minus the vial's tare mass.
- Calculation:
 - Mass of Solvent (M_{solvent}) = $M_{\text{aliquot}} - M_{\text{solute}}$
 - Solubility (g / 100 g solvent) = $(M_{\text{solute}} / M_{\text{solvent}}) * 100$
- Validation: Repeat the entire process at least two more times to ensure the results are reproducible and reliable.

Conclusion for the Practicing Scientist

3-Bromobenzenesulfonyl chloride is a reagent whose utility is directly governed by its solubility and reactivity profile. The key takeaway for any researcher is the strict dichotomy between aprotic and protic solvents.

- For Synthetic Applications: Employ anhydrous, aprotic solvents such as dichloromethane, diethyl ether, or acetone to ensure the reagent remains stable and available for the desired reaction.[\[2\]](#)
- For Handling and Storage: Protect the compound from atmospheric moisture at all times.[\[12\]](#)
Store under an inert gas atmosphere.[\[10\]](#)
- For Workup and Quenching: The reactivity with protic solvents can be used advantageously. Unreacted 3-BrBSC can be quenched by carefully adding water or an alcohol to the reaction mixture, converting it to the more easily separable sulfonic acid or ester.

By internalizing these principles and utilizing robust experimental protocols, scientists can harness the full synthetic potential of **3-bromobenzenesulfonyl chloride** while maintaining a safe and controlled laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromobenzenesulfonyl chloride 96 2905-24-0 [sigmaaldrich.com]
- 2. Buy 3-Bromobenzenesulfonyl chloride | 2905-24-0 [smolecule.com]
- 3. 3-Bromobenzenesulfonyl chloride | 2905-24-0 [chemicalbook.com]
- 4. 3-溴苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Bromobenzenesulfonyl chloride | CAS#:2905-24-0 | Chemsoc [chemsoc.com]
- 6. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-溴苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]
- 9. Cas 2905-24-0,3-Bromobenzenesulfonyl chloride | lookchem [lookchem.com]
- 10. 3-Bromobenzenesulfonyl chloride CAS#: 2905-24-0 [m.chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Bromobenzenesulfonyl chloride solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265596#3-bromobenzenesulfonyl-chloride-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com